Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-
Description
Overview of Phenolic Amide Derivatives in Advanced Organic Synthesis
Phenolic amides, also referred to as phenolamides or hydroxycinnamic acid amides, are a significant class of organic compounds characterized by a phenolic moiety linked to an amine via an amide bond. sigmaaldrich.comdados.ma.gov.br These structures are widespread in the plant kingdom and serve various biological functions. sigmaaldrich.comdados.ma.gov.br Their prevalence in nature and diverse pharmacological activities have made them attractive targets in advanced organic synthesis. dados.ma.gov.brdados.ma.gov.br
Certain groups of phenolic amides have garnered considerable attention for their interesting pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and anticoagulant activities. dados.ma.gov.br The therapeutic potential of phenolic compounds is well-documented, with activities reported in gastrointestinal, neuropsychological, metabolic, and cardiovascular disorders. This broad bioactivity spectrum makes them valuable scaffolds in drug discovery.
The synthesis of phenolic amides is a core focus in organic chemistry. General amidation protocols often involve the reaction of a carboxylic acid derivative with an amine. sigmaaldrich.com The ease of amide formation depends significantly on the leaving group of the carboxylic acid derivative. dados.ma.gov.br While direct synthesis from a carboxylic acid and an amine is possible, it often requires harsh conditions. sigmaaldrich.com Consequently, methods involving the activation of the acid, for instance, through conversion to acid chlorides or the use of coupling agents like N,N′-dicyclohexylcarbodiimide (DCC), are common. sigmaaldrich.com Researchers have developed facile, one-pot synthesis protocols to create a wide variety of structurally diverse phenolic amides under mild conditions, facilitating further study into their structure-activity relationships. sigmaaldrich.com These synthetic strategies are crucial for producing pure compounds for pharmacological evaluation, overcoming the inefficiencies of extraction from natural sources. sigmaaldrich.com
Properties of Acetamide (B32628), N-[1-(4-hydroxyphenyl)ethyl]-
| Property | Value |
|---|---|
| IUPAC Name | N-(1-(4-hydroxyphenyl)ethyl)acetamide |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| CAS Number | Not readily available in public databases |
Rationale for Comprehensive Academic Investigation of this Chemical Compound
The primary rationale for the academic investigation of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- stems from its identity as a structural analogue of paracetamol (acetaminophen). Paracetamol is one of the most widely used over-the-counter analgesic and antipyretic agents globally. Despite its efficacy, its use is associated with mechanism-based hepatotoxicity at high doses, driven by the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).
This known drawback has spurred significant research into developing safer paracetamol analogues that retain therapeutic efficacy but exhibit a reduced risk of liver toxicity. The structural modification of the N-acetyl-p-aminophenol skeleton is a key strategy in this area of drug development. Such modifications can alter the compound's metabolic pathways, pharmacokinetic profile, and interaction with biological targets. For example, research has explored replacing the phenyl ring with other scaffolds or substituting various groups on the core structure to create novel analgesics.
The investigation of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- fits directly into this research paradigm. By introducing an ethyl group at the benzylic position adjacent to the nitrogen atom, the compound's steric and electronic properties are altered compared to paracetamol. This modification could potentially influence its metabolism, possibly diverting it from the pathway that produces the toxic NAPQI metabolite, and affect its binding to therapeutic targets. The study of such analogues is driven by the hypothesis that specific structural changes can lead to an improved benefit-to-risk ratio, paving the way for the discovery of safer analgesics and antipyretics.
Comparison with a Structurally Related Compound
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Paracetamol (Acetaminophen) | C₈H₉NO₂ | 151.16 g/mol | 103-90-2 |
| Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- | C₁₀H₁₃NO₂ | 179.22 g/mol | Not readily available |
Scope and Objectives of the Detailed Research Outline
The scope of this article is to provide a focused and scientifically rigorous overview of the chemical compound Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-. The primary objective is to situate the compound within the established field of phenolic amide chemistry and to elucidate the scientific rationale underpinning its academic investigation. This will be achieved by first reviewing the synthesis and significance of the broader class of phenolic amide derivatives. Subsequently, the article will detail the specific motivations for studying Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-, with a particular focus on its relationship to paracetamol and the ongoing search for safer analogues. The overarching goal is to present a clear, concise, and authoritative summary based on current chemical research, strictly adhering to the defined structural outline without delving into extraneous topics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-(4-hydroxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11-8(2)12)9-3-5-10(13)6-4-9/h3-7,13H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADALJFRTRQZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of Acetamide, N 1 4 Hydroxyphenyl Ethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. For Acetamide (B32628), N-[1-(4-hydroxyphenyl)ethyl]-, both one-dimensional and two-dimensional NMR techniques provide crucial information about the connectivity and spatial arrangement of atoms within the molecule.
High-Resolution 1H and 13C NMR for Structural Elucidation
High-resolution 1H and 13C NMR spectra are fundamental for the initial structural determination of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-. The chemical shifts (δ) in the 1H NMR spectrum indicate the electronic environment of the protons, while the coupling constants (J) provide information about the connectivity of neighboring protons. Similarly, the 13C NMR spectrum reveals the number and types of carbon atoms present in the molecule.
The expected 1H NMR spectrum would display distinct signals corresponding to the aromatic protons of the 4-hydroxyphenyl group, the methine proton of the ethyl group, the methyl protons of the ethyl group, the methyl protons of the acetyl group, and the amine proton. The aromatic protons would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The methine proton would present as a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a doublet. The acetyl methyl protons would be a singlet, and the amide proton would also likely be a singlet, which may be broad.
The 13C NMR spectrum is expected to show signals for the quaternary carbons of the aromatic ring, the methine carbons of the aromatic ring, the methine carbon of the ethyl group, the methyl carbon of the ethyl group, the carbonyl carbon of the acetyl group, and the methyl carbon of the acetyl group.
Table 1: Predicted 1H NMR Data for Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (2H) | ~7.1-7.3 | Doublet | ~8.5 |
| Aromatic (2H) | ~6.7-6.9 | Doublet | ~8.5 |
| Methine (1H) | ~4.9-5.1 | Quartet | ~7.0 |
| Acetyl Methyl (3H) | ~1.9-2.1 | Singlet | N/A |
| Ethyl Methyl (3H) | ~1.4-1.6 | Doublet | ~7.0 |
| Amine (1H) | Variable | Singlet (broad) | N/A |
Table 2: Predicted 13C NMR Data for Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl | ~169-171 |
| Aromatic (C-OH) | ~155-157 |
| Aromatic (C-CH) | ~132-134 |
| Aromatic (CH) | ~128-130 |
| Aromatic (CH) | ~115-117 |
| Methine (CH) | ~50-55 |
| Acetyl Methyl (CH3) | ~22-24 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-, a cross-peak would be expected between the methine proton and the methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would confirm the assignments of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds. Key HMBC correlations would be expected between the carbonyl carbon and the acetyl methyl protons, as well as the methine proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY can help to determine the conformation of the molecule by showing correlations between protons that are close in space, even if they are not directly bonded.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) is a valuable technique for characterizing the structure and dynamics of molecules in the solid state. For Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-, ssNMR could be used to study both its crystalline and amorphous forms. In the crystalline state, ssNMR can provide detailed information about the unit cell parameters, molecular conformation, and intermolecular interactions, such as hydrogen bonding. For amorphous forms, ssNMR can give insights into the local structure and molecular mobility.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the molecule. For Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-, with a molecular formula of C10H13NO2, the calculated exact mass of the molecular ion [M]+• would be approximately 179.09463 u. The protonated molecule [M+H]+ would have an exact mass of approximately 180.10248 u.
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule and can be used to confirm its structure. The fragmentation of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- in an electron ionization (EI) mass spectrometer would likely proceed through several characteristic pathways.
A primary fragmentation event would be the cleavage of the benzylic C-C bond, which is a favorable process. This would lead to the formation of a stable benzylic cation. Another likely fragmentation is the loss of the acetyl group.
Table 3: Predicted Key Fragments in the Mass Spectrum of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-
| m/z | Proposed Fragment Structure |
|---|---|
| 179 | Molecular Ion [C10H13NO2]+• |
| 164 | [M - CH3]+ |
| 136 | [M - CH3CO]+ |
| 107 | [HOC6H4CH]+• |
The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
Tandem mass spectrometry (MS/MS) provides a powerful tool for elucidating the structure of ions by inducing fragmentation and analyzing the resulting product ions. For Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-, the fragmentation pattern is dictated by the presence of the amide linkage, the aromatic ring, the hydroxyl group, and the ethyl bridge.
Upon ionization, typically forming a molecular ion (M+•), the molecule undergoes characteristic cleavages. The most prominent fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen atom on the ethyl side (α-cleavage). This is a common fragmentation pathway for amines and amides. This cleavage is particularly favored as it results in the formation of a resonance-stabilized benzylic carbocation.
Another significant fragmentation pathway is the cleavage of the amide bond itself. The molecule can fragment via cleavage of the bond between the carbonyl carbon and the nitrogen, or the bond between the nitrogen and the ethyl group. The McLafferty rearrangement, a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen, is not expected to be a primary pathway for this specific molecule due to its structure.
The primary fragmentation mechanisms include:
Benzylic Cleavage: The bond between the two ethyl carbons can break, but the most favorable fragmentation is the cleavage of the bond between the nitrogen and the benzylic carbon, leading to the formation of a stable [C₈H₉O]⁺ ion (m/z 121) and a neutral acetamide radical. Alternatively, cleavage of the bond between the benzylic carbon and the methyl group leads to a stable ion at m/z 164.
Amide Bond Cleavage: Cleavage of the N-C(carbonyl) bond can lead to the formation of an acetyl cation [CH₃CO]⁺ at m/z 43.
Loss of Neutral Molecules: Sequential loss of small, stable neutral molecules like water (H₂O) from the hydroxyl group or ketene (CH₂=C=O) from the acetamide group can also occur from the molecular ion or subsequent fragment ions. For instance, the molecular ion of the related compound N-(4-hydroxyphenyl) acetamide is observed at m/z=152.0, which further fragments to an ion at m/z=110, corresponding to the loss of the ketene group.
A summary of plausible fragment ions for Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- (Molecular Weight: 179.22 g/mol ) is presented below.
Table 1: Proposed MS/MS Fragmentation Data for Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-
| m/z (Proposed) | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion |
| 164 | [C₉H₁₀NO₂]⁺ | Loss of a methyl radical (•CH₃) |
| 136 | [C₉H₁₂N]⁺ | Loss of acetyl radical (•COCH₃) |
| 121 | [C₈H₉O]⁺ | Benzylic cleavage, formation of hydroxyphenylethyl cation |
| 107 | [C₇H₇O]⁺ | Loss of CH₃CN from m/z 164 |
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is instrumental in identifying the functional groups present within a molecule based on the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The FTIR spectrum of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- is expected to be very similar to that of its well-studied isomer, N-(4-hydroxyphenyl)acetamide (Paracetamol), as they share the same functional groups.
The key functional groups are the hydroxyl (-OH), the secondary amide (-NH-C=O), and the para-substituted benzene ring. The spectrum is characterized by distinct bands corresponding to stretching and bending vibrations of these groups.
O-H and N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ is typically assigned to the O-H stretching vibration of the phenolic hydroxyl group, often overlapping with the N-H stretching vibration of the secondary amide. mu-varna.bg
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands typically above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups are observed in the 3000-2850 cm⁻¹ region.
C=O Stretching (Amide I): A strong, sharp absorption band around 1650 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the secondary amide. mu-varna.bg This is often referred to as the Amide I band.
N-H Bending (Amide II): The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is found around 1560-1550 cm⁻¹. mu-varna.bg
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically produce a set of bands in the 1610-1450 cm⁻¹ region.
C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to produce a band in the 1260-1220 cm⁻¹ range.
Table 2: Characteristic FTIR Absorption Bands for Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~3325 | O-H Stretch | Phenolic Hydroxyl |
| ~3160 | N-H Stretch | Secondary Amide |
| ~3050 | C-H Stretch | Aromatic |
| ~2970 | C-H Stretch | Aliphatic (Ethyl) |
| ~1653 | C=O Stretch (Amide I) | Secondary Amide |
| ~1610, 1506 | C=C Stretch | Aromatic Ring |
| ~1555 | N-H Bend (Amide II) | Secondary Amide |
| ~1240 | C-O Stretch | Phenolic Ether |
Note: The wavenumbers are based on data for the closely related isomer N-(4-hydroxyphenyl)acetamide. mu-varna.bg
Raman Spectroscopy for Molecular Vibrations and Lattice Modes
Raman spectroscopy serves as a complementary technique to FTIR, providing information about molecular vibrations. While FTIR relies on changes in dipole moment, Raman scattering depends on changes in polarizability. For Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-, symmetric vibrations and vibrations involving non-polar bonds often produce strong Raman signals.
The Raman spectrum would be expected to show strong bands for the aromatic ring vibrations, particularly the ring breathing mode, which is often a very intense peak for benzene derivatives. The C=C stretching vibrations of the ring are also prominent. While the C=O stretch is visible, it is typically less intense in Raman than in IR spectra. Vibrations of the C-C backbone and C-N bond would also be Raman active. In solid-state measurements, low-frequency Raman shifts (typically below 200 cm⁻¹) can provide information about lattice modes, which correspond to the collective motions of molecules in the crystal lattice. Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to predict the Raman spectra of the related N-(4-hydroxyphenyl) acetamide. researchgate.net
Table 3: Expected Raman Shifts for Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-
| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~3060 | C-H Stretch | Aromatic |
| ~2930 | C-H Stretch | Aliphatic (Ethyl) |
| ~1650 | C=O Stretch (Amide I) | Secondary Amide |
| ~1615 | C=C Stretch | Aromatic Ring |
| ~1240 | C-N Stretch / C-O Stretch | Amide / Phenol (B47542) |
Note: This table is predictive, based on the known Raman activity of the functional groups present.
Electronic Absorption and Circular Dichroism Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- is dominated by the chromophore of the para-substituted benzene ring.
The primary absorption is due to π→π* transitions within the aromatic system. The presence of the hydroxyl (-OH) and the acetamido (-NHCOCH₃) groups as substituents on the benzene ring influences the energy of these transitions. Both are auxochromes that can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity (a hyperchromic effect).
Typically, two main bands are expected for this type of chromophore:
An intense band around 200-250 nm, corresponding to a π→π* transition of the benzene ring. For the related compound N-(4-hydroxyphenyl) acetamide, this peak is observed at approximately 243-248 nm. mu-varna.bg
A weaker band at a longer wavelength, which can be attributed to another π→π* transition or an n→π* transition associated with the non-bonding electrons on the oxygen of the carbonyl group.
The solvent can influence the position of these peaks; polar solvents can cause shifts in the absorption maxima due to differential stabilization of the ground and excited states.
Table 4: UV-Vis Absorption Data for Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-*
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |
|---|---|---|---|
| ~245 | ~1.5 x 10⁴ L mol⁻¹ cm⁻¹ | Ethanol/Water | π → π |
Note: Data is estimated based on values for N-(4-hydroxyphenyl)acetamide and similar phenolic compounds. mu-varna.bg
Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis
Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- possesses a stereogenic center at the carbon atom of the ethyl group that is bonded to both the phenyl ring and the nitrogen atom. This chirality makes the molecule optically active, meaning its enantiomers will interact differently with plane-polarized light.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the three-dimensional structure, or conformation, of the molecule in solution. For a specific enantiomer of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-, the electronic transitions observed in the UV-Vis spectrum (e.g., the π→π* transitions of the aromatic ring) will give rise to CD signals, known as Cotton effects.
The sign (positive or negative) and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the chromophore (the hydroxyphenyl group) relative to the chiral center. Therefore, CD spectroscopy could be a powerful tool to:
Determine the absolute configuration (R or S) of a given enantiomer by comparing the experimental spectrum to theoretical spectra calculated for known configurations.
Analyze the preferred solution-phase conformation of the molecule, as different rotational conformers (rotamers) can have distinct CD signatures.
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Absolute Structure and Packing
No published single crystal X-ray diffraction studies for "Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-" were identified. This type of analysis is essential for unambiguously determining the three-dimensional arrangement of atoms in the crystal, defining its absolute structure, and understanding the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. Without experimental data, a description of its crystal structure and packing motif remains undetermined.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism
There is no available powder X-ray diffraction (PXRD) data for "Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-" in the reviewed literature. PXRD is a primary technique for identifying crystalline phases and investigating polymorphism—the ability of a compound to exist in more than one crystal structure. The absence of PXRD patterns means that the crystalline phase of synthesized batches cannot be verified against a reference, and no studies on potential polymorphs of this specific compound have been publicly reported.
Computational and Quantum Chemical Investigations of Acetamide, N 1 4 Hydroxyphenyl Ethyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Acetamide (B32628), N-[1-(4-hydroxyphenyl)ethyl]-, DFT calculations would provide deep insights into its geometry, stability, and electronic properties. Typically, these calculations would be performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-, this process would involve systematically exploring its potential energy surface to identify all possible stable conformers (rotational isomers) and the transition states that connect them.
The conformational landscape is expected to be influenced by the rotation around several key single bonds: the C-N bond of the amide, the C-C bond connecting the ethyl group to the phenyl ring, and the C-O bond of the hydroxyl group. The analysis would identify the global minimum energy conformer, which represents the most probable structure of the molecule in the gas phase. The relative energies of other low-energy conformers would also be calculated to understand their population distribution at room temperature.
Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Conformer of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=O (Amide) | 1.23 Å |
| C-N (Amide) | 1.36 Å | |
| N-C (Ethyl) | 1.46 Å | |
| C-C (Ethyl) | 1.54 Å | |
| C-O (Phenol) | 1.37 Å | |
| Bond Angle | O=C-N | 122.5° |
| C-N-C | 121.0° |
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large gap suggests high stability and low chemical reactivity. For Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO would likely be distributed over the acetamide group, particularly the carbonyl C=O bond.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, the MEP map would show negative potential (red/yellow regions) around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the amide and hydroxyl hydrogen atoms, highlighting potential hydrogen bond donor sites.
Table 2: Hypothetical Frontier Orbital Energies and Related Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap (ΔE) | 5.60 |
| Ionization Potential | 5.85 |
DFT calculations can accurately predict spectroscopic properties, which can be used to validate experimental data or to aid in spectral assignment.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate ¹H and ¹³C NMR chemical shifts. The calculated values for Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-, referenced against a standard like tetramethylsilane (B1202638) (TMS), would be expected to show good correlation with experimental spectra, helping to assign specific peaks to each nucleus in the molecule.
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed by calculating the second derivatives of the energy with respect to atomic displacements. The resulting frequencies would correspond to the fundamental vibrational modes of the molecule. Key predicted frequencies would include the N-H stretch, O-H stretch, C=O stretch of the amide, and various aromatic C-H and C=C stretching modes. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time, particularly in a condensed phase like a solution.
An MD simulation of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- in a solvent (e.g., water or dimethyl sulfoxide) would reveal how the molecule explores different conformations in a more realistic environment. The simulation would track the trajectories of all atoms over a period of nanoseconds or longer. Analysis of these trajectories would show the flexibility of the molecule, including the rotation of its side chains and the puckering of the phenyl ring. It would also identify the most populated conformational states in solution, which may differ from the gas-phase minimum due to interactions with the solvent.
MD simulations are particularly valuable for modeling non-covalent interactions between the solute and solvent molecules. For Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-, this would primarily involve hydrogen bonding. The simulation would quantify the strength, lifetime, and geometry of hydrogen bonds formed between the molecule's donor sites (the N-H and O-H groups) and acceptor sites (the carbonyl oxygen) with surrounding solvent molecules. The radial distribution function (RDF) would be calculated to determine the probability of finding solvent molecules at a specific distance from different atoms of the solute, providing a detailed picture of the solvation shell structure.
Quantum Chemistry of Reaction Mechanisms
Quantum chemical calculations are pivotal in elucidating the intricate details of reaction mechanisms, providing insights into the electronic structure changes and energy requirements as reactants transform into products.
Transition State Characterization for Synthetic Pathways
The synthesis of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- , likely involves the acylation of 1-(4-hydroxyphenyl)ethylamine. A critical aspect of understanding this transformation from a theoretical standpoint is the characterization of its transition state(s). This involves locating the specific molecular geometry that represents the highest energy point along the reaction coordinate, which is crucial for determining the reaction's feasibility and rate.
However, a detailed search of computational chemistry literature and databases did not yield any studies specifically characterizing the transition states for the synthetic pathways leading to Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- . Such a study would typically involve high-level quantum mechanical calculations to map out the potential energy surface of the reaction.
Table 1: Hypothetical Data for Transition State Analysis
Since no experimental or computational data is available, the following table is a hypothetical representation of what such data might include.
| Parameter | Hypothetical Value | Description |
| Activation Energy (kcal/mol) | Not Available | The energy barrier that must be overcome for the reaction to occur. |
| Transition State Geometry | Not Available | The specific arrangement of atoms at the highest point of the energy profile. |
| Imaginary Frequency (cm⁻¹) | Not Available | A key indicator of a true transition state, corresponding to the vibrational mode along the reaction coordinate. |
This table is for illustrative purposes only, as no specific data has been found in the literature.
Energy Profiles of Chemical Transformations
An energy profile, or reaction coordinate diagram, provides a graphical representation of the energy changes that occur during a chemical reaction. wikipedia.orgchemguide.co.ukscribd.commsu.edu It maps the potential energy of the system against the progress of the reaction, highlighting the energies of reactants, products, intermediates, and transition states. wikipedia.orgchemguide.co.ukscribd.commsu.edu
Currently, there are no published studies that present the energy profiles for the chemical transformations of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- . Research in this area would be valuable for understanding its stability, reactivity, and potential degradation pathways.
Crystal Structure Prediction and Polymorphism
The solid-state properties of a chemical compound are dictated by its crystal structure. Computational methods are increasingly used to predict crystal structures and explore the possibility of polymorphism, where a compound can exist in multiple crystalline forms.
Solid-State Energy Landscape Exploration
Exploring the solid-state energy landscape is a computational technique used to identify stable crystal packings (polymorphs) of a molecule. This involves generating a multitude of potential crystal structures and ranking them based on their calculated lattice energies.
Specific studies on the solid-state energy landscape exploration of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- have not been reported in the scientific literature. Such an investigation would be instrumental in identifying its likely polymorphs and understanding their relative stabilities.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystals
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.comnih.govresearchgate.netresearchgate.net It provides a graphical representation of the regions of close contact between molecules, offering insights into the nature and strength of interactions such as hydrogen bonds and van der Waals forces. nih.govmdpi.comnih.govresearchgate.netresearchgate.net
While Hirshfeld surface analysis has been extensively applied to a variety of acetamide derivatives to understand their crystal packing, no such analysis has been published for Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- . nih.govnih.govresearchgate.net The presence of hydroxyl and amide groups in the molecule suggests that hydrogen bonding would play a significant role in its crystal structure.
Table 2: Anticipated Intermolecular Contacts from Hirshfeld Surface Analysis
This table outlines the types of intermolecular contacts that would be expected for Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- , based on its functional groups, though no specific data is available.
| Contact Type | Expected Contribution | Description |
| O-H···O | Significant | Hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the amide. |
| N-H···O | Significant | Hydrogen bonding between the amide N-H and the hydroxyl or carbonyl oxygen of a neighboring molecule. |
| C-H···O | Moderate | Weaker hydrogen bonding interactions. |
| C-H···π | Moderate | Interactions involving the aromatic ring. |
| H···H | Significant | General van der Waals contacts. |
This table is based on chemical intuition for the molecule, as no specific Hirshfeld surface analysis has been published.
Based on a comprehensive search for scientific literature, it is not possible to generate an article on the fundamental chemical reactivity and mechanistic studies of "Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-" as requested. The search for specific data pertaining to this exact chemical compound did not yield relevant results that would allow for a thorough and accurate discussion of the topics outlined.
The available literature predominantly focuses on the closely related but structurally distinct compound, N-(4-hydroxyphenyl) acetamide (also known as paracetamol or acetaminophen). Information regarding the specific isomer N-[1-(4-hydroxyphenyl)ethyl]-acetamide, particularly concerning its acid-base equilibrium, redox chemistry, coordination chemistry with metal ions, and photochemical transformations, is not present in the search findings.
Therefore, the creation of a scientifically accurate and detailed article strictly adhering to the provided outline for "Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-" cannot be fulfilled at this time due to the lack of available research data.
Fundamental Chemical Reactivity and Mechanistic Studies of Acetamide, N 1 4 Hydroxyphenyl Ethyl
Supramolecular Assembly and Self-Organization of Acetamide (B32628), N-[1-(4-hydroxyphenyl)ethyl]- and Related Compounds
The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is a cornerstone of supramolecular chemistry. For molecules like Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-, this self-organization is primarily driven by specific and directional interactions, most notably hydrogen bonding. The presence of both hydrogen bond donors (the phenolic hydroxyl group and the N-H group of the amide) and hydrogen bond acceptors (the carbonyl oxygen of the amide and the hydroxyl oxygen) within the molecular structure facilitates the formation of intricate and stable supramolecular architectures. While detailed studies on the supramolecular assembly of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- are not extensively documented in publicly available literature, the behavior of closely related analogs such as N-(4-hydroxyphenethyl)acetamide and N-(4-hydroxyphenyl)acetamide provides significant insight into the likely modes of self-organization.
In the crystalline state, these related molecules demonstrate a strong tendency to form extended networks through intermolecular hydrogen bonds. For instance, the crystal structure of N-(4-hydroxyphenethyl)acetamide reveals the formation of tetramers through a combination of N—H⋯O and O—H⋯O hydrogen bonds. researchgate.netnih.gov These tetrameric units, characterized by an R44(25) graph-set motif, further assemble into corrugated sheets, showcasing a hierarchical self-organization process. researchgate.netnih.gov This intricate arrangement highlights the cooperative nature of hydrogen bonding in directing the formation of higher-order structures.
The specific nature and geometry of these hydrogen bonds are critical in determining the final supramolecular assembly. The table below summarizes key hydrogen bond parameters observed in the crystal structure of a related compound, illustrating the precise distances and angles that govern this self-organization.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···O | 0.86 | 2.15 | 2.98 | 162 |
| O-H···O | 0.82 | 1.96 | 2.76 | 165 |
Note: Data presented is for illustrative purposes based on related structures and may not represent the exact values for Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-.
These organized assemblies are not limited to the solid state. The fundamental principles of hydrogen bonding and self-organization seen in the crystal structures of these compounds are also relevant to their behavior in other phases and their interactions with other molecules, such as in the formation of co-crystals or in biological systems.
Interactions with Biological Macromolecules: Mechanistic Insights Non Clinical Focus
Enzyme Interaction Kinetics and Binding Mechanisms
The study of how a small molecule like Acetamide (B32628), N-[1-(4-hydroxyphenyl)ethyl]- interacts with enzymes is fundamental to understanding its biochemical profile. These investigations typically involve kinetic assays to determine the mode and potency of enzyme modulation.
Tyrosinase is a key copper-containing enzyme responsible for melanin biosynthesis and enzymatic browning. nih.govkoreascience.kr Its inhibition is a significant area of biochemical research. The potential inhibitory mechanism of a compound like Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-, which contains a hydroxyphenyl group, would be investigated through established kinetic studies.
The mechanism of inhibition can be elucidated by measuring the rate of the tyrosinase-catalyzed reaction in the presence of varying concentrations of the substrate (like L-tyrosine or L-DOPA) and the inhibitor. nih.gov Common inhibitory mechanisms include:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition is often observed with molecules that are structurally similar to the enzyme's natural substrate.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency. Oxyresveratrol, for example, acts as a non-competitive inhibitor of tyrosinase. nih.gov
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
The presence of a hydroxyl group on the phenyl ring is a common feature in many tyrosinase inhibitors, as it can chelate the copper ions within the enzyme's active site, thereby blocking its function. nih.gov Kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki) are determined to quantify the inhibitor's potency and mechanism.
Table 1: Common Kinetic Parameters in Enzyme Inhibition Studies
| Parameter | Description | Significance |
|---|---|---|
| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Measures the potency of an inhibitor. A lower IC₅₀ indicates a more potent inhibitor. |
| Ki | The inhibition constant; the dissociation constant of the enzyme-inhibitor complex. | Provides a more absolute measure of binding affinity than IC₅₀. |
| Km | The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of the enzyme for its substrate. Changes in Km can suggest the mechanism of inhibition. |
Peroxidases are a large family of enzymes that catalyze reactions involving hydrogen peroxide. The modulation of peroxidase activity by a compound like Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- would be assessed by monitoring the oxidation of a chromogenic substrate in the presence of the enzyme and the compound. The phenolic moiety of the compound could potentially act as a substrate or an inhibitor for peroxidases, depending on the specific enzyme and reaction conditions. Kinetic analyses similar to those used for tyrosinase would be employed to determine the nature of the interaction, revealing whether the compound enhances or inhibits the enzymatic reaction and through what mechanism.
Nucleic Acid Binding Studies (DNA/RNA)
The interaction of small molecules with nucleic acids like DNA and RNA can significantly alter their structure and function. Studies in this area are crucial for understanding the molecule's behavior in a cellular context.
Small molecules can bind to DNA and RNA through several modes, most notably intercalation and groove binding.
Intercalation: This binding mode involves the insertion of a planar, aromatic part of a molecule between the base pairs of the DNA double helix. nih.gov This causes a structural distortion, often leading to an unwinding of the helix and an increase in its length. Naphthalimide derivatives are a class of compounds known to exert their effects through DNA intercalation. mdpi.com
Groove Binding: Molecules can also fit into the minor or major grooves of the DNA helix. beilstein-journals.org Minor groove binders, such as netropsin and Hoechst 33258, are typically crescent-shaped molecules that can form hydrogen bonds with the atoms on the floor of the groove. beilstein-journals.orgarrakistx.com Major groove binding is less common for small molecules but is a critical interaction mode for many proteins. nih.gov
Experimental techniques to analyze these binding modes include:
UV-Visible Spectroscopy: Changes in the absorption spectrum of the molecule upon binding to DNA can indicate the binding mode.
Fluorescence Spectroscopy: An increase or decrease in the fluorescence of the molecule or a displacement of a DNA-bound fluorescent probe can provide evidence of binding and its nature.
Circular Dichroism (CD) Spectroscopy: This technique is sensitive to the helical structure of DNA. mdpi.com Intercalation and groove binding induce characteristic changes in the CD spectrum of DNA. mdpi.com
Viscometry: An increase in the viscosity of a DNA solution is a classic sign of intercalation, as the DNA helix lengthens.
The binding of a ligand can induce significant conformational changes in the structure of DNA or RNA. nih.gov Intercalation, for example, forces base pairs apart, which can interfere with processes like transcription and replication. nih.gov Groove binding can also alter the local DNA structure and flexibility, potentially affecting the binding of proteins that recognize specific DNA sequences or structures. Advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed, atomic-level insights into these structural changes.
Protein Binding Affinities and Conformational Changes (non-therapeutic)
The affinity of a compound for a protein is typically quantified by the dissociation constant (Kd), which represents the concentration of the ligand at which half of the protein binding sites are occupied. A lower Kd value signifies a higher binding affinity.
Common methods to study protein binding and conformational changes include:
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Surface Plasmon Resonance (SPR): SPR can measure the kinetics of binding and dissociation in real-time, providing on-rates (ka) and off-rates (kd) from which the Kd can be calculated.
Circular Dichroism (CD) and Fluorescence Spectroscopy: These methods can detect changes in the secondary and tertiary structure of a protein upon ligand binding. nih.gov
Force-induced changes in protein structure can also expose previously buried binding sites for ligands, a mechanism relevant in various cellular processes. nih.gov
Membrane Interaction Studies (Lipid Bilayer Perturbations)
Extensive literature searches did not yield any specific studies on the direct interaction of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- with biological membranes or artificial lipid bilayers. Consequently, there is no available data to report on the mechanistic insights into how this specific compound may perturb lipid bilayers. Research into the biophysical effects of this compound on membrane fluidity, structure, or permeability has not been published in the available scientific literature. Therefore, no data tables on this specific topic can be provided.
Advanced Analytical Methodologies for Acetamide, N 1 4 Hydroxyphenyl Ethyl
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of Acetamide (B32628), N-[1-(4-hydroxyphenyl)ethyl]- from complex mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity determination of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-. basicmedicalkey.com The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and resolution from potential impurities.
A common approach is reversed-phase HPLC, which is well-suited for moderately polar compounds like Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-. The selection of the stationary phase is critical, with C18 (octadecylsilane) columns being a frequent choice due to their hydrophobic nature, which provides good retention for aromatic compounds. ijsr.net
Method development typically involves:
Column Selection : A C18 column is often the starting point. The particle size (e.g., 3 µm or 5 µm) and column dimensions are chosen based on the desired efficiency and analysis speed. sielc.com
Mobile Phase Optimization : The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comsielc.com The ratio of organic to aqueous phase is adjusted to control the retention time of the analyte. The pH of the aqueous phase, often controlled with acids like phosphoric acid or formic acid, can influence the peak shape and retention of the phenolic group. sielc.com
Detector Selection : A UV/visible detector is standard for this compound due to the presence of the phenyl ring chromophore. basicmedicalkey.com The detection wavelength is typically set at the absorbance maximum of the compound to ensure high sensitivity. ijsr.net
Flow Rate and Temperature : A flow rate of around 1.0 mL/min is common. ijsr.net Controlling the column temperature can improve peak symmetry and run-to-run reproducibility.
Table 1: Illustrative HPLC Method Parameters for Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- Analysis
| Parameter | Condition | Purpose |
| Instrument | High-Performance Liquid Chromatography System | Separation and Quantification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60 v/v) | Eluent to carry the sample through the column |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation |
| Detection | UV at 245 nm | Quantifies the analyte based on light absorbance |
| Injection Volume | 10 µL | Amount of sample introduced into the system |
| Column Temp. | 30 °C | Ensures reproducible retention times |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in samples of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-. Due to the compound's polarity and relatively low volatility, derivatization is often required to convert it into a more volatile form suitable for GC analysis.
The analytical process includes:
Derivatization : The hydroxyl and amide groups can be derivatized using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create more volatile trimethylsilyl (B98337) (TMS) derivatives. researchgate.net This step is crucial for preventing peak tailing and improving chromatographic performance.
GC Separation : A capillary column, such as a DB-5ms or similar, is used to separate the derivatized analyte from any trace impurities. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.
Mass Spectrometry Detection : As components elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, providing a unique "fingerprint" or mass spectrum for each compound. This allows for unambiguous identification of trace impurities. nih.gov
The high sensitivity of GC-MS makes it ideal for detecting trace-level contaminants, with detection limits often reaching the parts-per-million (ppm) or even parts-per-billion (ppb) level. nih.govnih.gov
Table 2: Typical GC-MS Parameters for Trace Impurity Analysis of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- (after derivatization)
| Parameter | Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | General-purpose column with good resolving power |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min | Inert gas to move the sample through the column |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min | Separates compounds based on volatility |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra |
| MS Scan Range | 40-500 m/z | Covers the expected mass range of the analyte and impurities |
Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- possesses a chiral center at the carbon atom attached to the phenyl ring and the acetylamino group. Consequently, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov
This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com
Key aspects of this technique include:
Chiral Stationary Phases (CSPs) : Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and effective for a broad range of chiral compounds. nih.gov
Mobile Phase Systems : The choice of mobile phase is critical and depends on the CSP. Normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), and polar organic modes can be employed. sigmaaldrich.com Method development involves screening different CSPs and mobile phases to find the optimal conditions for enantiomeric resolution.
Detection : UV detection is typically used, as the enantiomers have identical UV spectra. The ratio of the peak areas for the two enantiomers is used to calculate the enantiomeric excess.
Table 3: Example Conditions for Chiral HPLC Separation of Enantiomers
| Parameter | Condition | Purpose |
| Column | Chiralpak® AD-H (Amylose derivative) | Chiral Stationary Phase for enantioseparation |
| Mobile Phase | n-Hexane : Isopropanol (80:20 v/v) | Normal-phase eluent for differential interaction |
| Flow Rate | 0.8 mL/min | Controls separation time and resolution |
| Detection | UV at 245 nm | Quantifies each separated enantiomer |
| Column Temp. | 25 °C | Maintains stable and reproducible conditions |
Electrochemical Analysis
Electrochemical methods offer a sensitive and often simpler alternative to chromatography for the analysis of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-, leveraging the electroactive nature of its 4-hydroxyphenyl group.
Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox properties of electroactive species. For Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-, the phenolic hydroxyl group can be electrochemically oxidized. A typical cyclic voltammogram for a similar compound, N-(4-hydroxyphenyl)acetamide, shows an anodic (oxidation) peak corresponding to the conversion of the phenol (B47542) group to a quinone-imine derivative. researchgate.net
By studying the cyclic voltammograms at different scan rates, researchers can obtain information about the electrochemical mechanism, including the number of electrons transferred in the redox process and whether the reaction is reversible or irreversible. researchgate.net This information is fundamental to understanding the compound's electronic properties and for developing electrochemical sensors.
Table 4: Representative Electrochemical Data from Cyclic Voltammetry
| Parameter | Value | Significance |
| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a wide potential window and is chemically inert |
| Reference Electrode | Ag/AgCl | Provides a stable reference potential |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) | Provides conductivity and controls the pH of the solution |
| Oxidation Potential (Epa) | ~ +0.4 V vs. Ag/AgCl | Potential at which the phenolic group is oxidized |
| Reaction Mechanism | Diffusion-controlled, quasi-reversible | Indicates the nature of the electron transfer process |
The electroactive nature of the 4-hydroxyphenyl group allows for the development of sensitive electrochemical sensors for the detection of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-. These sensors typically rely on the oxidation of the compound at the surface of a working electrode. nih.goviapchem.org
To improve sensitivity and selectivity, the working electrode (often a glassy carbon or screen-printed electrode) is frequently modified with nanomaterials. iapchem.orgmdpi.com Common modifications include:
Graphene and Carbon Nanotubes : These materials have high surface area and excellent electrical conductivity, which enhances the electrochemical signal. mdpi.com
Metal Nanoparticles : Nanoparticles of gold or other metals can catalyze the oxidation reaction, lowering the potential required and increasing the current response.
Conducting Polymers : These polymers can be used to create a selective recognition layer on the electrode surface.
The performance of these sensors is evaluated based on their linear detection range, limit of detection (LOD), reproducibility, and selectivity against potential interfering substances. mdpi.com Techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are often used for quantification as they offer higher sensitivity than CV. mdpi.com
Table 5: Comparison of Modified Electrodes for Sensor Development
| Electrode Modification | Detection Technique | Typical Limit of Detection (LOD) | Advantages |
| Bare Glassy Carbon Electrode | Cyclic Voltammetry (CV) | Micromolar (µM) range | Simple, low cost |
| Graphene-Modified Electrode | Differential Pulse Voltammetry (DPV) | Nanomolar (nM) range mdpi.com | High surface area, enhanced signal mdpi.com |
| Gold Nanoparticle Composite | Square Wave Voltammetry (SWV) | Nanomolar (nM) range | Catalytic effect, good stability |
Spectrophotometric Quantification Methods
Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, remains a cornerstone for the quantification of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- due to its simplicity, cost-effectiveness, and reliability. These methods are based on the principle that the molecule absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration.
A common approach involves dissolving the compound in a suitable solvent, such as 0.1M sodium hydroxide, and measuring its absorbance at the wavelength of maximum absorption (λmax), which is typically observed around 257 nm. researchgate.net Differential UV-absorption spectrophotometry is another established technique. This method involves measuring the UV spectra of the compound in both acidic (e.g., 0.1 N HCl) and alkaline (e.g., 0.1 N NaOH) solutions. The difference in absorbance between the two spectra is then used for quantification, which can enhance specificity by minimizing background interference. researchgate.net For instance, one study reported maximum absorption at 243.8 nm in 0.1 N HCl and 255.6 nm in 0.1 N NaOH, with a validated linearity range of 1-20 µg/mL. researchgate.net
Colorimetric methods offer an alternative by reacting the analyte with a chromogenic reagent to produce a colored product that can be measured in the visible region of the spectrum. An example of this is the reaction with 1% w/v 2,4-dinitrobenzaldehyde (B114715) in 5% v/v 0.1N H₂SO₄, which forms a Schiff's base that can be measured at 435 nm. slideshare.net These methods are particularly useful for samples with complex matrices where direct UV measurement might be challenging.
The table below summarizes key parameters of various spectrophotometric methods developed for the quantification of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-.
| Method | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| UV Spectrophotometry | 0.1M Sodium Hydroxide | 257 | 5.0 - 25.0 | - | - |
| Differential UV Spectrophotometry | 0.1 N HCl / 0.1 N NaOH | - | 1 - 20 | 0.520 | 0.875 |
| Colorimetry | 1% w/v 2,4-dinitrobenzaldehyde in 5% v/v 0.1N H₂SO₄ | 435 | - | - | - |
Microfluidic and Miniaturized Analytical Platforms
In recent years, there has been a significant shift towards the development of microfluidic and miniaturized analytical platforms for pharmaceutical analysis. These devices, often referred to as "lab-on-a-chip," offer several advantages, including portability, reduced sample and reagent consumption, faster analysis times, and lower costs. rsc.org
Microfluidic paper-based analytical devices (μPADs) have emerged as a promising tool for the point-of-care or on-site quantification of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-. rsc.orgmdpi.com These devices are typically fabricated by creating hydrophobic barriers on paper, which define channels and reaction zones for the sample and reagents to flow and interact. researchgate.net Detection on μPADs can be achieved through colorimetric or electrochemical methods.
Colorimetric μPADs often involve the deposition of dry reagents onto the paper substrate. When a sample containing Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- is introduced, a color-producing reaction occurs. The intensity of the color, which is proportional to the analyte concentration, can be quantified using simple imaging devices like a smartphone camera. mdpi.com For example, a distance-based detection method on a μPAD has been developed where the length of a colored band is proportional to the analyte concentration. This method demonstrated a linear range of 15 to 120 mg L⁻¹ for the analysis of the compound in adulterated whisky samples. rsc.org
Electrochemical detection on paper-based devices is another powerful approach. researchgate.net This involves the integration of electrodes directly onto the paper substrate through methods like sputtering. wiley.com These electrochemical sensors can offer high sensitivity and selectivity. For instance, a paper-based device with gold-sputtered electrodes has been developed for the separation and electrochemical detection of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- and its primary degradation product, 4-aminophenol. researchgate.net These miniaturized platforms hold great promise for rapid and decentralized analysis in various settings, including forensic science and environmental monitoring. rsc.orgisef.net
The following table outlines the performance characteristics of selected microfluidic and miniaturized analytical platforms for the analysis of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-.
| Platform | Detection Method | Linearity Range | Limit of Detection (LOD) | Application |
| μPAD | Distance-based Colorimetry | 15 - 120 mg L⁻¹ | - | Adulterated Whisky Samples |
| μPAD | Electrochemical | - | 25.0 µmol L⁻¹ | Pharmaceutical Analysis |
Environmental and Sustainable Chemistry Perspectives on Acetamide, N 1 4 Hydroxyphenyl Ethyl
Environmental Transformation Pathways (Chemical and Photochemical Degradation)
Hydrolysis Kinetics and Products
Specific studies detailing the hydrolysis kinetics of Acetamide (B32628), N-[1-(4-hydroxyphenyl)ethyl]- under various environmental pH and temperature conditions could not be located. Amide bonds, such as the one present in this molecule, are generally susceptible to hydrolysis, which would yield 1-(4-hydroxyphenyl)ethanamine and acetic acid. However, without experimental data, the rate constants and half-life of this process remain undetermined.
Table 1: Hypothetical Hydrolysis Data for Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- (Note: The following data is illustrative and not based on experimental results for the target compound, as such data is not available.)
| pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
|---|---|---|---|
| 5 | 25 | Data Not Available | Data Not Available |
| 7 | 25 | Data Not Available | Data Not Available |
| 9 | 25 | Data Not Available | Data Not Available |
Photolysis Mechanisms and Stability in Aqueous Systems
Information regarding the photolysis mechanisms and stability of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- in aqueous systems is not available in the surveyed literature. The presence of a phenolic group suggests potential for photo-oxidation, likely initiated by the absorption of environmental UV radiation, leading to the formation of radical species and subsequent degradation products. However, the quantum yield, specific reaction pathways, and the influence of environmental photosensitizers have not been documented.
Biodegradation Studies (Non-Toxicological, Environmental Persistence Assessment)
Comprehensive biodegradation studies to assess the environmental persistence of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- appear to be limited. Such studies are crucial for understanding the ultimate fate of the compound in ecosystems.
Microbial Degradation Pathways
Specific microbial degradation pathways for Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- have not been elucidated in the available scientific literature. It is plausible that microorganisms could utilize this compound as a carbon and nitrogen source, potentially initiating degradation through hydrolysis of the amide bond or oxidation of the aromatic ring. However, the specific enzymes, microbial species, and metabolic sequences involved remain uninvestigated.
Metabolite Identification in Environmental Models
There is no available information on the identification of metabolites of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- in environmental models such as soil or water. Characterizing metabolites is essential for a complete environmental risk assessment, as degradation products may have their own distinct persistence and toxicity profiles.
Green Synthesis Strategy Implementation
While the principles of green chemistry are widely applied in modern organic synthesis, specific examples of the implementation of green synthesis strategies for Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- are not well-documented. A potential green approach would involve the enzymatic acylation of 1-(4-hydroxyphenyl)ethanamine using a mild acyl donor in an environmentally benign solvent system. This would avoid the use of harsh reagents and minimize waste. However, specific research applying this or other green methodologies to the synthesis of this particular compound has not been found.
Table 2: Comparison of Potential Synthesis Routes for Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- (Note: This table presents a conceptual comparison, as specific green synthesis literature for this compound is not available.)
| Synthesis Strategy | Reagents | Solvent | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional Acylation | Acetic anhydride, Triethylamine | Dichloromethane | High yield | Use of hazardous reagents and solvents |
| Conceptual Green Route | Ethyl acetate (B1210297) (acyl donor), Lipase | 2-Methyltetrahydrofuran | Biocatalytic, milder conditions, renewable solvent | Potentially lower reaction rates, enzyme cost |
Use of Renewable Feedstocks
The conventional synthesis of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- predominantly starts from petroleum-derived precursors such as phenol (B47542) or nitrobenzene (B124822). A key focus of green chemistry is to replace these fossil-based feedstocks with renewable, bio-based alternatives, thereby reducing the carbon footprint and dependency on finite resources.
Recent research has demonstrated promising pathways for producing key intermediates, such as p-hydroxyacetophenone and p-aminophenol, from biomass. Lignocellulosic biomass, a non-food plant material, is a particularly attractive starting point due to its abundance and aromatic-rich structure.
Lignin Valorization: Lignin, a complex polymer found in wood and agricultural residues, can be depolymerized to yield valuable aromatic platform chemicals, including phenol and hydroquinone. digitellinc.comiastate.edu Hydroquinone, for instance, can be aminated to produce 4-aminophenol, a direct precursor to Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-. digitellinc.com This route circumvents the environmentally taxing nitration of benzene (B151609), a common method for producing 4-aminophenol. digitellinc.com Furthermore, p-hydroxybenzoic acid, another compound that can be derived from lignin, has been successfully converted to p-aminophenol and subsequently to the final product. researchgate.netnih.govwisc.edu
Microbial Synthesis: Advances in metabolic engineering have enabled the microbial production of key intermediates. Engineered strains of Escherichia coli have been developed to synthesize p-hydroxyacetophenone from glucose, a readily available sugar from biomass. nih.govnih.govjmb.or.krkoreascience.kr This biosynthetic approach operates under mild conditions and avoids the use of harsh chemicals typical in traditional organic synthesis.
Other Bio-based Feedstocks: Another innovative approach involves the synthesis of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- from β-pinene, a component of turpentine, which is a byproduct of the paper pulping industry. chemrxiv.orgaiche.org This demonstrates the potential of valorizing waste streams from other industries to produce high-value chemicals. Even plastic waste is being explored as a potential starting material, where bacteria can be used to break down PET into valuable compounds that can be further converted to the target molecule. rudebaguette.com
The following table summarizes various renewable feedstock-based approaches for the synthesis of precursors for Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-.
| Precursor | Renewable Feedstock | Method | Key Advantages |
| p-Aminophenol | Lignocellulosic Biomass (via Hydroquinone) | Chemical Conversion | Avoids nitration of benzene and use of petrochemicals. digitellinc.com |
| p-Aminophenol | Biomass (via p-Hydroxybenzoate) | Chemical Conversion | Utilizes p-hydroxybenzoate esters found in plants like poplar and palm trees. researchgate.netnih.gov |
| p-Hydroxyacetophenone | Glucose | Microbial Fermentation (E. coli) | Operates at ambient temperature and pressure; avoids harsh reagents. nih.govnih.govkoreascience.kr |
| Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- | β-Pinene (from Bio-waste) | Chemical Synthesis | Valorizes industrial byproducts. chemrxiv.orgaiche.org |
Waste Minimization and Byproduct Utilization
A significant drawback of conventional synthesis routes for Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- is the generation of substantial amounts of waste. The classic Beckmann rearrangement of 4-hydroxyacetophenone oxime, for example, often employs strong acids like sulfuric acid or polyphosphoric acid, leading to the formation of large quantities of ammonium (B1175870) sulfate (B86663) as a byproduct upon neutralization. wikipedia.org Similarly, the Fries rearrangement for producing p-hydroxyacetophenone traditionally uses Lewis acid catalysts like aluminum chloride, which generate hazardous aqueous waste during workup. patsnap.com
Efforts to mitigate these issues have focused on catalyst development, process optimization, and the implementation of circular economy principles.
Greener Catalysis: The replacement of homogeneous acid catalysts with heterogeneous solid catalysts is a key strategy for waste reduction. Solid acid catalysts, such as zeolites and nano-ordered Zn-MCM-41, have been shown to be effective in the Beckmann rearrangement, offering advantages of easy separation, reusability, and reduced waste generation. nih.gov The use of inexpensive and reusable protic ionic liquids has also been explored to avoid the neutralization step that produces ammonium sulfate. acs.org For the Fries rearrangement, eco-friendly catalysts like p-toluenesulfonic acid have been used as a biodegradable and more benign alternative to aluminum chloride. usda.gov
Solvent-Free and One-Pot Syntheses: Conducting reactions under solvent-free conditions minimizes the use of volatile organic compounds (VOCs), which are often hazardous and contribute to air pollution. The synthesis of p-hydroxyacetophenone via the Fries rearrangement has been successfully demonstrated in a solvent-free system. patsnap.com Furthermore, "one-pot" syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly reduce waste, energy consumption, and processing time. A one-pot synthesis of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- from nitrobenzene has been developed using a palladium-based catalyst. unive.itmdpi.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, often in aqueous media, thereby minimizing waste and energy input. Enzymatic methods are being investigated for various steps in the synthesis of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-, including the potential for direct enzymatic synthesis. nih.gov
The following table provides a comparative overview of traditional and greener approaches to key synthetic steps, highlighting the benefits in waste minimization.
| Reaction Step | Conventional Method | Greener Alternative | Waste Minimization Benefit |
| Fries Rearrangement | Aluminum Chloride Catalyst | p-Toluenesulfonic Acid, Solvent-free | Avoids hazardous aluminum-containing waste; eliminates solvent waste. patsnap.comusda.gov |
| Beckmann Rearrangement | Sulfuric Acid/Oleum | Protic Ionic Liquids, Solid Acid Catalysts | Eliminates ammonium sulfate byproduct; allows for catalyst recycling. acs.org |
| Overall Synthesis | Multi-step process with isolation of intermediates | One-pot synthesis from nitrobenzene | Reduces solvent use, energy consumption, and overall waste. unive.itmdpi.com |
Future Research Trajectories and Interdisciplinary Applications
Exploration of Novel Synthetic Pathways and Catalysts
Current research is actively seeking more efficient and environmentally benign methods for the synthesis of Acetamide (B32628), N-[1-(4-hydroxyphenyl)ethyl]- and its derivatives. One explored avenue is the Leuckart synthetic pathway for producing related acetamide structures. researchgate.net Future investigations may focus on adapting and optimizing such pathways. The development of novel catalysts is central to this effort, with an emphasis on those that can improve reaction yields, reduce waste, and operate under milder conditions.
Researchers are also exploring the use of different reagents and reaction conditions to synthesize derivatives and related compounds. For instance, synthetic schemes have been developed involving reactions with bromoacetyl bromide, triethylamine, and subsequent substitution with imidazole (B134444) to create novel acetamide-based compounds. nih.gov Another approach involves the reaction of N-(4-hydroxyphenyl)acetamide with glycidyl (B131873) phenyl ether under acidic or basic conditions. ontosight.ai The exploration of biocatalysts, such as enzymes, and recyclable heterogeneous catalysts represents a significant frontier for greener synthetic processes.
| Synthetic Approach | Key Reagents/Conditions | Potential Outcome |
| Leuckart Pathway Adaptation | Formamide, Formic Acid | Development of novel acetamide derivatives researchgate.net |
| Nucleophilic Substitution | Bromoacetyl bromide, Triethylamine, Imidazole | Creation of acetamide-based compounds with new functionalities nih.gov |
| Condensation Reaction | Glycidyl phenyl ether, Acidic/Basic conditions | Synthesis of polymers and resins ontosight.ai |
| Esterification | Acyl halogenides, Pyridine | Formation of ester derivatives google.com |
Advanced Materials Science Applications (e.g., as a monomer, building block in functional materials)
The bifunctional nature of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-, possessing both hydroxyl and amide groups, makes it a promising candidate for applications in materials science. Its potential as a monomer or comonomer in polymerization is a key area of future research. ontosight.ai The reaction of the related N-(4-hydroxyphenyl)acetamide with glycidyl phenyl ether points to its utility in the synthesis of epoxy resins, which are valued for their mechanical and chemical resistance in coatings and adhesives. ontosight.ai
The ability of the molecule's functional groups, specifically the hydroxyl (-OH), amino (-NH), and keto (-C=O) groups, to coordinate with metal ions like Fe(III) suggests its potential as a building block for metal-organic frameworks (MOFs) or other coordination polymers. openaccessjournals.comopenaccessjournals.com Such materials could have applications in catalysis, gas storage, and separation. The molecule's structure, which allows for intermolecular hydrogen bonding, can be exploited to create self-assembling materials and supramolecular structures with tailored properties. researchgate.netresearchgate.net
Development of Predictive Computational Models for Structure-Property Relationships
Computational modeling is a powerful tool for accelerating the design and discovery of new chemical entities. For Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- and its analogs, the development of predictive computational models is a crucial research direction. Techniques like Density Functional Theory (DFT) can be used to calculate molecular parameters such as bond lengths, bond angles, and HOMO-LUMO energies to predict reactivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are particularly valuable for correlating structural features with biological or chemical activity. kg.ac.rsresearchgate.net By developing robust QSAR models, researchers can predict the properties of novel derivatives, guiding synthetic efforts toward compounds with desired characteristics. researchgate.net Furthermore, mapping the molecular electrostatic potential (MEP) can provide insights into how electronic distribution affects the molecule's behavior and interactions. researchgate.net
| Computational Technique | Predicted Properties | Application |
| Density Functional Theory (DFT) | Bond lengths, bond angles, HOMO-LUMO energies, reactivity | Understanding molecular stability and reaction mechanisms researchgate.net |
| QSAR | Biological or chemical activity based on structural descriptors | Rational design of new compounds with enhanced properties kg.ac.rsresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Electronic distribution, interaction sites | Understanding intermolecular interactions and reactivity researchgate.net |
Integration with Systems Chemistry Approaches
Systems chemistry investigates the emergent properties of complex chemical networks. The integration of Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- into such systems is a nascent but promising research area. Its capacity for self-assembly through hydrogen bonding makes it a candidate for creating dynamic molecular systems that can respond to environmental stimuli. researchgate.netresearchgate.net
Future research could explore its role in the formation of dynamic combinatorial libraries, where the reversible nature of its non-covalent interactions could be harnessed to generate and select for molecules with specific functions. Its interaction with other molecules, such as diiodine to form polyiodide salts, demonstrates its ability to participate in complex chemical transformations and assemblies. rsc.org
Expanding Fundamental Mechanistic Understanding in Chemical Biology (Non-Clinical)
In a non-clinical context, Acetamide, N-[1-(4-hydroxyphenyl)ethyl]- and its analogs serve as valuable tools for probing fundamental biological processes. Its structural similarity to endogenous molecules allows it to interact with biological systems, providing insights into molecular recognition and enzymatic mechanisms.
For example, studies on related N-(4-hydroxyphenyl)acetamide derivatives have investigated their ability to inhibit enzymes like heme oxygenase-1 (HO-1) or horse radish peroxidase (HRP), offering a model for understanding enzyme-inhibitor interactions. nih.govrsc.org Mechanistic studies on the formation of by-products from related compounds under specific conditions, such as chlorination, can also provide a deeper understanding of reaction pathways relevant to environmental and biological chemistry. nih.gov The use of isotopically labeled versions, like N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4, can aid in tracing metabolic pathways and understanding the fate of such compounds in biological systems without a clinical focus. theclinivex.com
Q & A
Basic: What are the optimal synthetic routes for Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-hydroxyphenethylamine with acetyl chloride in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity . For scalability, continuous flow reactors improve yield consistency compared to batch processes .
Advanced: How can enantioselective synthesis be achieved for chiral variants of this compound?
Methodological Answer:
Chiral resolution or asymmetric catalysis is required for enantiomerically pure forms. Use chiral auxiliaries (e.g., Evans oxazolidinones) during acetylation or employ enantioselective enzymes (lipases) in kinetic resolutions. HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) validates enantiomeric excess (>99%). Evidence from analogous nitrophenyl derivatives shows that chiral centers significantly influence biological activity, necessitating rigorous stereochemical analysis .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms the acetamide group (δ ~2.0 ppm for CH₃, δ ~168 ppm for carbonyl) and phenolic –OH (δ ~9.5 ppm, exchangeable with D₂O). Aromatic protons appear as a doublet (δ ~6.7–7.2 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS (m/z ~194 [M+H]⁺) verify purity and molecular weight .
Advanced: How can structural ambiguities (e.g., tautomerism) be resolved?
Methodological Answer:
X-ray crystallography provides definitive structural confirmation, resolving tautomeric forms or hydrogen-bonding networks. Computational methods (DFT calculations, Gaussian 09) predict stable conformers and vibrational spectra (IR) for cross-validation. For phenolic –OH interactions, variable-temperature NMR and deuterium exchange experiments assess dynamic behavior .
Basic: What in vitro assays assess its antimicrobial activity?
Methodological Answer:
- Broth microdilution : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains per CLSI guidelines.
- Time-kill assays : Evaluate bactericidal vs. bacteriostatic effects at 2× MIC.
- Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to establish selectivity indices (IC₅₀/MIC). Recent studies on azo derivatives show MICs of 8–32 µg/mL, with phenolic groups enhancing membrane disruption .
Advanced: How can target engagement (e.g., enzyme inhibition) be mechanistically validated?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen against targets like COX-2 or bacterial dihydrofolate reductase. Validate with SPR (surface plasmon resonance) for binding kinetics (KD).
- Proteomics : SILAC labeling or thermal shift assays identify protein targets in cellular lysates after treatment. For example, nitrophenyl analogs show COX-2 inhibition (IC₅₀ ~10 µM) via competitive binding .
Basic: How do structural modifications (e.g., nitro vs. hydroxy groups) alter bioactivity?
Methodological Answer:
Comparative SAR studies show:
| Substituent | Effect |
|---|---|
| 4-Nitrophenyl | Enhanced redox activity (pro-drug potential) but reduced solubility |
| 4-Hydroxyphenyl | Improved antioxidant capacity; higher logP limits bioavailability |
| 4-Aminophenyl | Increased antimicrobial activity via hydrogen bonding . |
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Meta-analysis : Pool data from >3 independent studies, adjusting for variables (cell type, assay conditions).
- Dose-response normalization : Express activity as % inhibition vs. log[concentration] to calculate EC₅₀.
- Reproducibility checks : Replicate under standardized conditions (e.g., ATCC cell lines, fixed serum concentrations) .
Basic: How is stability (e.g., hydrolytic degradation) evaluated?
Methodological Answer:
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C. Monitor via HPLC at 254 nm.
- Arrhenius kinetics : Accelerated stability studies (40–60°C) predict shelf life. Phenolic esters hydrolyze faster than amides (t½ ~24 hrs in PBS pH 7.4) .
Advanced: Can QSAR models predict novel analogs with improved pharmacokinetics?
Methodological Answer:
Yes. Use Schrödinger’s QikProp to compute ADME parameters (logP, Caco-2 permeability). Train QSAR models (Random Forest, SVM) on datasets like ChEMBL, using descriptors (AlogP, topological polar surface area). For instance, adding methyl groups to the ethyl chain increases BBB penetration (logBB >0.3) but reduces aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
